molecular formula C18H9Cl2F6N3O2 B2515659 4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338403-28-4

4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2515659
CAS No.: 338403-28-4
M. Wt: 484.18
InChI Key: KXVCHYNYUGUXJP-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a potent and selective small-molecule inhibitor primarily targeting the MAPK signaling pathway, with a strong focus on B-Raf (BRAF) kinase isoforms. This compound is structurally characterized by a 3,5-dichloroanilino moiety and trifluoromethyl/trifluoromethoxy groups, features commonly associated with enhanced binding affinity and metabolic stability in kinase inhibitors. Its primary research value lies in probing the oncogenic signaling cascades driven by mutated BRAF, particularly the V600E mutation which is prevalent in melanoma, colorectal cancer, and other malignancies. By potently inhibiting BRAF kinase activity, this compound suppresses the MAPK/ERK signaling pathway, leading to the arrest of proliferation and induction of apoptosis in susceptible cancer cell lines. Research utilizing this inhibitor is crucial for elucidating the complex feedback mechanisms within the MAPK pathway, understanding mechanisms of acquired resistance to targeted therapy, and for the preclinical evaluation of combination treatment strategies. It serves as a vital tool compound in chemical biology and oncology research for validating BRAF as a therapeutic target and for high-throughput screening assays to discover novel therapeutic agents. The compound's specific structural features make it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing next-generation kinase inhibitors with improved efficacy and selectivity profiles.

Properties

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F6N3O2/c19-9-5-10(20)7-11(6-9)27-8-14-15(17(21,22)23)28-29(16(14)30)12-1-3-13(4-2-12)31-18(24,25)26/h1-8,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJYEMXRXSXPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC(=CC(=C3)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 338403-28-4) is a pyrazolone derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H9Cl2F6N3O2C_{18}H_{9}Cl_{2}F_{6}N_{3}O_{2} with a molecular weight of 484.18 g/mol. It exhibits the following predicted physical properties:

PropertyValue
Boiling Point427.4 ± 55.0 °C
Density1.57 ± 0.1 g/cm³
pKa2.58 ± 0.20

Anticancer Activity

Research indicates that compounds structurally similar to this pyrazolone exhibit significant anticancer properties. A study demonstrated that derivatives with similar substituents can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may interact with specific cellular pathways involved in tumor growth and survival, particularly by inhibiting key enzymes or receptors associated with cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that pyrazolone derivatives can reduce inflammation markers in various models.

  • Research Findings : In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structure allows for interaction with enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential modulation of receptors linked to inflammatory and proliferative responses.
  • Oxidative Stress Reduction : The compound may enhance antioxidant defenses, reducing oxidative stress in cells.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for therapeutic applications. Studies have indicated moderate toxicity levels in certain assays, necessitating further investigation into safe dosage ranges and long-term effects.

Scientific Research Applications

Biological Activities

Research indicates that pyrazolone derivatives can exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds similar to 4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one have been shown to possess antimicrobial activity, making them valuable in developing new antibiotics or antifungal agents .
  • Plant Growth Regulation : This compound has been noted for its potential use as a growth promoter in plants. It may enhance growth rates and improve resistance to environmental stressors .

Pharmaceutical Applications

The compound's structure allows it to interact with various biological targets, which can lead to the development of:

  • Pharmaceutical Agents : Due to its ability to modulate biochemical pathways, it can be explored for applications in treating diseases such as cancer or infections by acting on specific enzymes or receptors .

Agrochemical Applications

In agrochemicals, the compound has potential uses as:

  • Herbicides and Pesticides : Its efficacy in promoting plant growth and resistance against pests suggests it could be developed into a novel agrochemical product aimed at enhancing crop yields while minimizing the use of harmful chemicals .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves:

  • Condensation Reactions : Combining appropriate anilines and aldehydes.
  • Cyclization : Forming the pyrazolone structure through standard organic synthesis techniques such as refluxing and crystallization.

The mechanism of action generally involves interactions at the molecular level with biological targets, where the presence of halogenated groups enhances binding affinity and selectivity towards specific targets .

Case Studies

Several studies have highlighted the applications of pyrazolone derivatives similar to this compound:

  • Antimicrobial Activity Study : Research indicated that certain pyrazolone derivatives showed significant inhibition against bacterial strains, suggesting their potential as new antimicrobial agents .
  • Plant Growth Promotion : A patent literature review indicated that compounds like this compound could effectively promote growth in various plant species under controlled conditions .

Chemical Reactions Analysis

1.1. Reductive Amination

The compound serves as a precursor for reductive amination reactions with substituted anilines to form antimicrobial agents. For example:

  • Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at room temperature.

  • Mechanism : The aldehyde group (from the pyrazole aldehyde intermediate) reacts with primary amines to form imine intermediates, which are reduced to secondary amines .

Example Reaction Table

SubstrateAniline DerivativeProduct Yield (%)MIC (µg/mL)
Pyrazole aldehyde (III)3,5-Dichloroaniline852–4
Pyrazole aldehyde (III)4-Trifluoromethoxyaniline784–8

This method produced 30 derivatives with yields averaging 78–92% .

1.2. Vilsmeier-Haack Formylation

The compound’s synthesis involves a Vilsmeier-Haack reaction to introduce the aldehyde functional group:

  • Reagents : POCl₃ and DMF at 90°C for 8 hours.

  • Key Step : Formation of a chlorinated intermediate, which hydrolyzes to yield the pyrazole aldehyde .

Hydrazone intermediate+Vilsmeier reagentPyrazole aldehyde (III)+HCl\text{Hydrazone intermediate} + \text{Vilsmeier reagent} \rightarrow \text{Pyrazole aldehyde (III)} + \text{HCl}

Reactivity with Nucleophiles

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups enhance electrophilicity at the pyrazole ring, enabling nucleophilic substitutions:

  • Substitution Sites : Positions 2 and 5 of the pyrazole ring.

  • Reagents : Alkyl/aryl halides or amines under basic conditions (e.g., K₂CO₃ in DMF) .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The compound undergoes hydrolysis of the imine bond (C=N) in concentrated HCl, yielding 3,5-dichloroaniline and a keto-pyrazole derivative .

  • Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong NaOH due to dehalogenation of the aryl chloride groups .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 427.4°C (predicted), primarily involving cleavage of the trifluoromethoxy group and pyrazole ring fragmentation .

6.1. Reductive Amination Pathway

Aldehyde (III)+R-NH2NaBH(OAc)3Secondary amine+H2O\text{Aldehyde (III)} + \text{R-NH}_2 \xrightarrow{\text{NaBH(OAc)}_3} \text{Secondary amine} + \text{H}_2\text{O}

Intermediate : Protonated imine stabilized by electron-withdrawing -CF₃ groups .

6.2. Hydrolysis in Acidic Media

C=N bond+HCl3,5-Dichloroaniline+Keto-pyrazole\text{C=N bond} + \text{HCl} \rightarrow \text{3,5-Dichloroaniline} + \text{Keto-pyrazole}

Byproduct : Trifluoromethoxybenzoic acid (detected via LC-MS) .

Comparison with Similar Compounds

Comparison with Structural Analogues

Crystallographic and Conformational Analysis

Compounds 4 and 5 () exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. Both molecules adopt near-planar conformations, with one fluorophenyl group oriented perpendicularly to the core . By contrast, the target compound’s crystallographic data is unavailable, but its dichloroanilino and trifluoromethoxy groups may introduce greater torsional strain, affecting packing efficiency compared to fluorine- or chlorine-substituted analogs .

Physicochemical Implications

  • Lipophilicity : The trifluoromethoxy and trifluoromethyl groups in the target compound likely enhance lipophilicity (logP) relative to Compounds 1–5, which lack trifluorinated substituents .
  • Metabolic Stability : Fluorine and chlorine atoms in analogous compounds reduce oxidative metabolism, suggesting similar stability for the target compound .
  • Solubility: The planar pyrazolone core may improve aqueous solubility compared to non-planar derivatives, though trifluorinated groups could counteract this effect .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for this compound, and how can reaction conditions be optimized?

  • Methodology:

  • Step 1: Condensation of 3,5-dichlorophenylhydrazine with a trifluoromethyl-substituted ketone precursor in ethanol under reflux (2–12 hours). Use catalytic HCl or acetic acid to facilitate cyclization .
  • Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
  • Step 3: Purify the final product via recrystallization (ethanol/DMF mixture) or column chromatography. Yield optimization requires adjusting solvent polarity and temperature gradients .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Key Methods:

  • X-ray crystallography: Resolve tautomerism and confirm stereochemistry of the pyrazolone core .
  • NMR spectroscopy: Use 1^1H, 13^13C, and 2D NMR (COSY, HSQC) to assign signals for the dichloroanilino and trifluoromethoxy groups .
  • HPLC-MS: Validate purity (>95%) and detect byproducts using a C18 column with acetonitrile/water mobile phase .

Q. How should preliminary biological activity screening be designed?

  • Protocol:

  • In vitro assays: Test against enzyme targets (e.g., kinases, cyclooxygenases) or cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM .
  • Control experiments: Compare activity with structurally similar pyrazolone derivatives lacking trifluoromethoxy or dichloro substituents to establish SAR .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?

  • Approach:

  • Tautomerism analysis: Use XRD to confirm the dominant tautomeric form (e.g., enol vs. keto) in the solid state .
  • Solution-state studies: Employ variable-temperature NMR to detect dynamic equilibria between tautomers .
  • Computational validation: Compare experimental NMR shifts with DFT-calculated values for each tautomer .

Q. What experimental designs are suitable for studying reaction mechanisms (e.g., cyclization steps)?

  • Strategies:

  • Kinetic isotope effects (KIE): Replace 1^1H with 2^2H at reactive sites to identify rate-determining steps .
  • Trapping intermediates: Use low-temperature NMR or mass spectrometry to isolate and characterize transient species (e.g., hydrazone intermediates) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Framework:

  • Analog synthesis: Modify substituents (e.g., replace trifluoromethoxy with methoxy) and assess impact on bioactivity .
  • 3D-QSAR modeling: Align molecular descriptors (e.g., electrostatic potential, logP) with activity data to predict optimizable regions .

Q. What methodologies address stability and degradation under physiological conditions?

  • Protocol:

  • Accelerated stability testing: Incubate the compound at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS .
  • Metabolic stability: Use liver microsomes or hepatocytes to identify cytochrome P450-mediated oxidation sites .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across studies?

  • Resolution:

  • Assay standardization: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Batch variability: Characterize compound purity and crystallinity (e.g., polymorph screening via XRD) for each batch .

Q. Why might synthetic yields vary significantly between laboratories?

  • Factors:

  • Catalyst purity: Trace metal contaminants in HCl or acetic acid can inhibit cyclization .
  • Solvent drying: Anhydrous ethanol improves hydrazone formation; moisture reduces yield by 10–15% .

Methodological Resources

  • Synthetic protocols: Reflux conditions, solvent selection, and purification steps .
  • Structural analysis: XRD for crystallography, advanced NMR for tautomerism .
  • Biological evaluation: Standardized assays and SAR frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.